

Unveiling the Spectroscopic Signature of Ellipyrone A: A Technical Guide

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Compound of Interest

Compound Name: Ellipyrone A

Cat. No.: B12420553

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For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of **Ellipyrone A**, a novel γ -pyrone enclosed macrocyclic polyketide with promising antihyperglycemic properties. This document summarizes the key spectroscopic data in structured tables for easy reference and outlines the experimental protocols for its isolation and characterization.

Ellipyrone A, with the molecular formula $C_{25}H_{34}O_8$, was isolated from the marine cuttlefish *Sepia elliptica*. It has demonstrated significant potential in attenuating dipeptidyl peptidase-4 (DPP-4), α -glucosidase, and α -amylase, making it a compound of interest for diabetes research.^[1] The structural elucidation of this complex macrocycle was achieved through a combination of advanced spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry was crucial in determining the elemental composition of **Ellipyrone A**.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	463.2275	463.2271	$C_{25}H_{35}O_8$

Experimental Protocol: High-resolution mass spectra were acquired on a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The

sample was dissolved in methanol and infused into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The detailed structure of **Ellipyrone A** was elucidated using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC. The experiments were conducted in deuterated chloroform (CDCl_3) on a 500 MHz spectrometer.

^1H NMR Data (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	6.25	s	
5	7.15	s	
7	4.12	m	
8	1.65, 1.58	m	
9	1.35	m	
10	1.42	m	
11	3.85	m	
12	1.72	m	
13	5.30	dd	10.5, 5.5
14	5.45	dd	10.5, 6.0
15	2.30	m	
16	1.15	d	6.5
17	3.95	q	6.5
18	1.25	d	6.5
20	2.55	dq	7.0, 7.0
21	1.05	t	7.0
1-OCH ₃	3.80	s	
6-OCH ₃	3.90	s	
7-OH	2.50	d	4.0
11-OH	2.80	d	4.5
17-OH	3.10	d	5.0

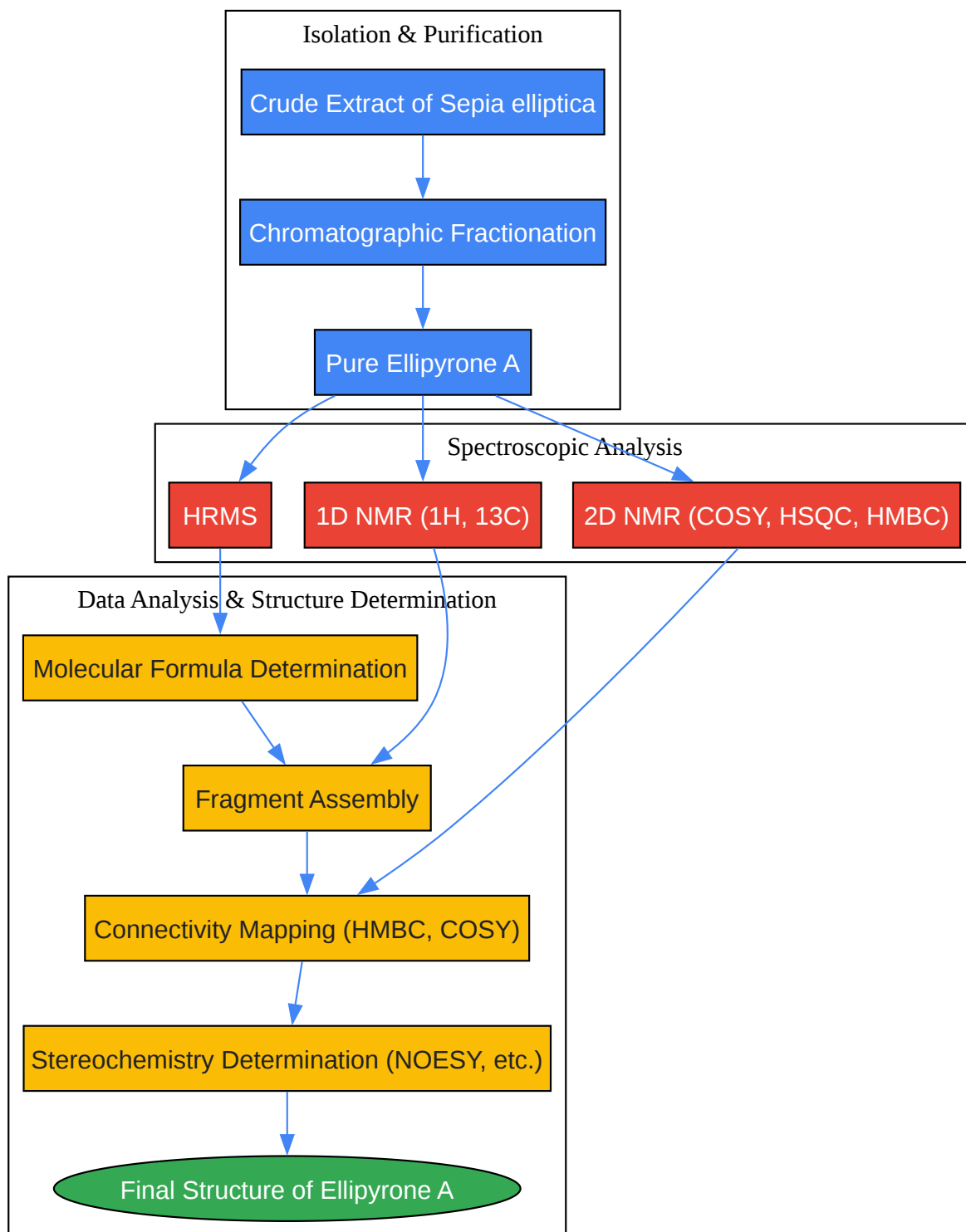
13C NMR Data (125 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)
2	164.5
3	105.2
4	175.0
5	98.5
6	168.0
7	75.1
8	35.2
9	25.8
10	30.1
11	72.5
12	40.5
13	130.2
14	132.8
15	42.1
16	20.5
17	68.9
18	23.1
19	172.0
20	45.3
21	12.5
1-OCH ₃	56.2
6-OCH ₃	56.8

Experimental Protocol: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments (COSY, HSQC, HMBC) were performed using standard Bruker pulse programs.

Structure Elucidation Workflow

The process of determining the structure of a novel natural product like **Ellipyrone A** follows a logical workflow, beginning with isolation and culminating in the final structural confirmation.



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Figure 1. Workflow for the structure elucidation of **Ellipyrone A**.

This technical guide provides a concise summary of the key NMR and mass spectrometry data for **Ellipyrone A**. For a complete understanding of the structure elucidation process, including the interpretation of 2D NMR correlations and stereochemical analysis, researchers are encouraged to consult the primary literature. The data presented here serves as a valuable resource for scientists working on the synthesis, derivatization, and further biological evaluation of this promising new natural product.

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References

- 1. researchgate.net [researchgate.net]
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